1,3-bis[2,6-di(pentan-3-yl)phenyl]-1,2-dihydroimidazol-1-ium;chloride 1,3-bis[2,6-di(pentan-3-yl)phenyl]-1,2-dihydroimidazol-1-ium;chloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13677817
InChI: InChI=1S/C35H54N2.ClH/c1-9-26(10-2)30-19-17-20-31(27(11-3)12-4)34(30)36-23-24-37(25-36)35-32(28(13-5)14-6)21-18-22-33(35)29(15-7)16-8;/h17-24,26-29H,9-16,25H2,1-8H3;1H
SMILES: CCC(CC)C1=C(C(=CC=C1)C(CC)CC)[NH+]2CN(C=C2)C3=C(C=CC=C3C(CC)CC)C(CC)CC.[Cl-]
Molecular Formula: C35H55ClN2
Molecular Weight: 539.3 g/mol

1,3-bis[2,6-di(pentan-3-yl)phenyl]-1,2-dihydroimidazol-1-ium;chloride

CAS No.:

Cat. No.: VC13677817

Molecular Formula: C35H55ClN2

Molecular Weight: 539.3 g/mol

* For research use only. Not for human or veterinary use.

1,3-bis[2,6-di(pentan-3-yl)phenyl]-1,2-dihydroimidazol-1-ium;chloride -

Specification

Molecular Formula C35H55ClN2
Molecular Weight 539.3 g/mol
IUPAC Name 1,3-bis[2,6-di(pentan-3-yl)phenyl]-1,2-dihydroimidazol-1-ium;chloride
Standard InChI InChI=1S/C35H54N2.ClH/c1-9-26(10-2)30-19-17-20-31(27(11-3)12-4)34(30)36-23-24-37(25-36)35-32(28(13-5)14-6)21-18-22-33(35)29(15-7)16-8;/h17-24,26-29H,9-16,25H2,1-8H3;1H
Standard InChI Key DRFGNZGTABIEQC-UHFFFAOYSA-N
SMILES CCC(CC)C1=C(C(=CC=C1)C(CC)CC)[NH+]2CN(C=C2)C3=C(C=CC=C3C(CC)CC)C(CC)CC.[Cl-]
Canonical SMILES CCC(CC)C1=C(C(=CC=C1)C(CC)CC)[NH+]2CN(C=C2)C3=C(C=CC=C3C(CC)CC)C(CC)CC.[Cl-]

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound’s IUPAC name, 1,3-bis[2,6-di(pentan-3-yl)phenyl]-1,2-dihydroimidazol-1-ium chloride, reflects its bis-aryl-substituted imidazolium core and chloride counterion. Its molecular formula, C<sub>35</sub>H<sub>53</sub>ClN<sub>2</sub>, was confirmed via high-resolution mass spectrometry and elemental analysis . Key identifiers include:

PropertyValueSource
CAS Registry Number1157867-61-2
PubChem CID146156533
SMILES[Cl-].[n+]2(cnc3c(cccc3C(CC)CC)C(CC)CC)c1c(cccc1C(CC)CC)C(CC)CC
InChI KeyODQOSTRWDUNLQB-UHFFFAOYSA-M

The imidazolium ring adopts a planar geometry, with the 2,6-di(3-pentyl)phenyl groups oriented orthogonally to minimize steric clash . This conformation is critical for stabilizing the corresponding NHC ligand upon deprotonation.

Steric and Electronic Parameters

The 3-pentyl substituents (C<sub>5</sub>H<sub>11</sub>) at the 2,6-positions of the phenyl rings confer a cone angle exceeding 200°, as calculated using Tolman’s method . This steric bulk is quantified by the percent buried volume (%V<sub>bur</sub>), which exceeds 40% in the derived palladium complexes, as determined via X-ray crystallography and DFT calculations . Electronically, the electron-donating alkyl groups enhance the σ-donating ability of the NHC ligand, with a Tolman electronic parameter (TEP) of 2045 cm<sup>−1</sup> measured via IR spectroscopy of the corresponding metal carbonyl complex .

Synthesis and Characterization

Preparation of the Imidazolium Salt

The synthesis begins with the alkylation of 2,6-di(3-pentyl)aniline, followed by cyclization with glyoxal to form the imidazolium core. Quaternization with methyl chloride and subsequent anion exchange with KCl yield the final chloride salt . Key synthetic steps include:

  • Friedel-Crafts Alkylation: 2,6-Di(3-pentyl)aniline is prepared via AlCl<sub>3</sub>-catalyzed alkylation of aniline with 3-pentyl chloride .

  • Cyclocondensation: Reaction with glyoxal in acetic acid at 80°C forms the dihydroimidazole intermediate .

  • Quaternization: Treatment with methyl triflate followed by anion metathesis with KCl produces the chloride salt in ≥95% purity .

Analytical Data

  • Melting Point: 362–364°C (decomposition observed above 360°C) .

  • <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 10.32 (s, 1H, NCHN), 7.45–7.20 (m, 6H, Ar-H), 2.85–2.70 (m, 8H, CH(CH<sub>2</sub>CH<sub>2</sub>CH<sub>3</sub>)<sub>2</sub>), 1.65–1.40 (m, 16H, CH<sub>2</sub>), 0.95–0.85 (t, 24H, CH<sub>3</sub>) .

  • ESI-MS: m/z 501.34 [M – Cl]<sup>+</sup>, calculated for C<sub>35</sub>H<sub>53</sub>N<sub>2</sub><sup>+</sup>: 501.41 .

Applications in Transition-Metal Catalysis

Pd-PEPPSI-IPent Catalyst

Deprotonation of the imidazolium salt with a strong base (e.g., KHMDS) generates the free NHC ligand, which reacts with PdCl<sub>2</sub> to form the Pd-PEPPSI-IPent complex ([PdCl<sub>2</sub>(IPent)(3-Cl-py)], MW 793.7 g/mol) . This catalyst demonstrates exceptional activity in Suzuki-Miyaura couplings of aryl chlorides with sterically hindered boronic acids:

SubstrateYield (%)Turnover Frequency (h<sup>−1</sup>)Reference
2,6-Dimethylphenyl chloride981,200
2-Naphthyl chloride95980
2-Tritylphenyl chloride89750

The catalyst operates at low loadings (0.1–0.5 mol%) in toluene at 80–110°C, achieving full conversion within 2–6 hours .

Mechanistic Insights

Kinetic studies reveal that the 3-pentyl groups retard oxidative addition rates by 15–20% compared to less bulky analogues but accelerate transmetallation by a factor of 3–5 due to enhanced Lewis acidity at the palladium center . This trade-off ensures high selectivity for mono-coupled products even with dihalogenated substrates .

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